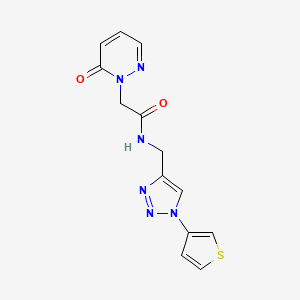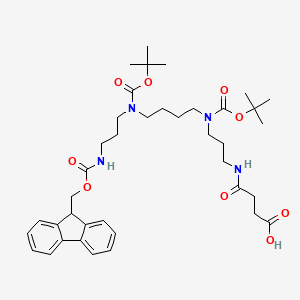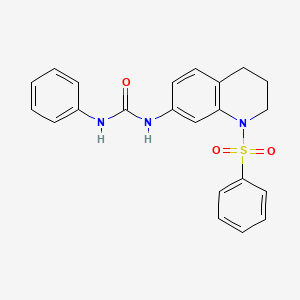
1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is an organic compound with a complex structure that includes quinoline, sulfonyl, and urea functional groups. This compound is of interest in various fields due to its potential chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps. One common method involves the initial formation of the quinoline derivative, which is then modified by introducing a phenylsulfonyl group. The urea moiety is often incorporated through a condensation reaction.
Synthesis of the Quinoline Derivative: : This step generally involves the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: : This can be achieved through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.
Formation of the Urea Moiety: : The final step often involves reacting the intermediate with isocyanates or urea derivatives to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be optimized to increase yield and purity. This often involves:
Optimizing Reaction Conditions: : Temperature, pressure, and pH adjustments to enhance the efficiency.
Purification Techniques: : Use of crystallization, recrystallization, and chromatography to obtain high-purity compounds.
Chemical Reactions Analysis
1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Types of Reactions
Oxidation: : Potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: : Could reduce the sulfonyl group to a sulfide or thiol group.
Substitution: : Both nucleophilic and electrophilic substitution reactions can modify the phenyl or quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or peracids.
Reducing Agents: : Including lithium aluminium hydride or hydrogen with a palladium catalyst.
Substitution Reagents: : Halides, strong bases, or acids depending on the nature of the desired substitution.
Major Products
The products depend on the specific reaction conditions but could include modified quinoline, sulfonamide, or urea derivatives.
Scientific Research Applications
Chemistry
Molecular Probes: : The compound could be used in designing molecular probes for detecting specific analytes.
Catalysis: : Potential application as a ligand in catalysis due to its structural complexity.
Biology
Enzyme Inhibition: : Possible use as an enzyme inhibitor in biochemical assays.
Antimicrobial Activity: : Research into its potential antibacterial or antifungal properties.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics Studies: : Used in studies to understand absorption, distribution, metabolism, and excretion.
Industry
Polymer Science: : Possible applications in the development of novel polymers or as a curing agent.
Material Science: : Use in creating new materials with specific properties.
Mechanism of Action
The exact mechanism by which 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exerts its effects can vary:
Molecular Targets and Pathways
Enzyme Interaction: : May inhibit or activate specific enzymes through binding interactions.
Receptor Binding: : Potential interaction with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: : Could interact with genetic material, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(1-quinolinyl)urea: : Lacks the sulfonyl group, which may reduce its reactivity and biological activity.
1-Phenyl-3-(1-benzyl-quinolin-7-yl)urea: : A benzyl group instead of the phenylsulfonyl, altering its chemical and biological properties.
3-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea: : Differing position of the phenyl group, potentially affecting its reactivity and interactions.
Uniqueness
1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea stands out due to its unique combination of functional groups, which imparts distinctive chemical properties and potential biological activities. The presence of the phenylsulfonyl group, in particular, may enhance its ability to participate in various biochemical interactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUDDBWAXDAHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
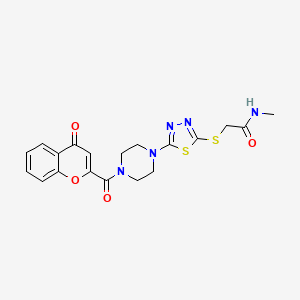
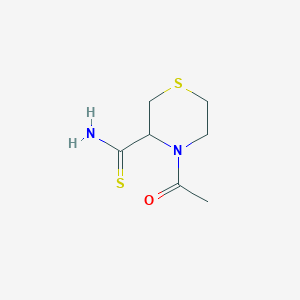
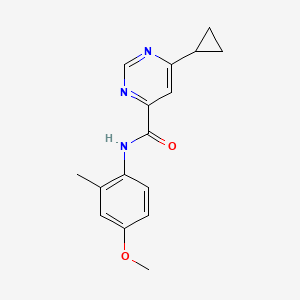
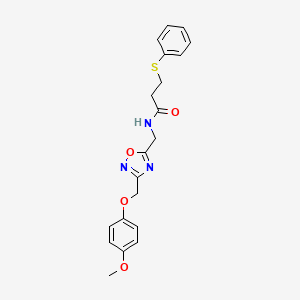
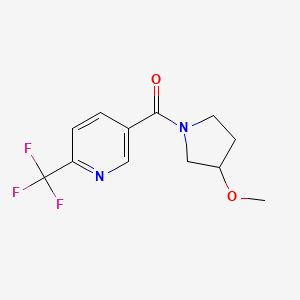
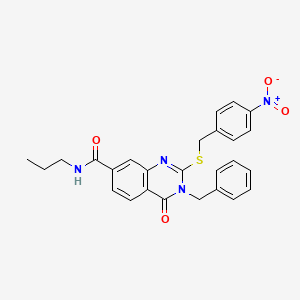
![methyl N-(4-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate](/img/structure/B2937005.png)
![5-Chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2937006.png)
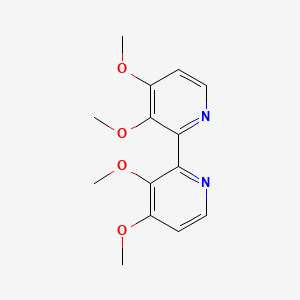

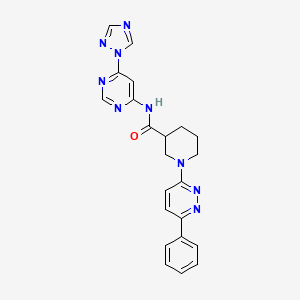
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
